molecular formula C16H15N5O3S B1417501 ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 1164552-90-2

ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate

Cat. No. B1417501
CAS RN: 1164552-90-2
M. Wt: 357.4 g/mol
InChI Key: QJSDRWMWIUVMCJ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Imidazole derivatives, including the compound , have shown significant potential as antimicrobial agents . They can be designed to target a variety of pathogens, including bacteria and fungi, by interfering with the synthesis of the cell wall or nucleic acids, leading to cell death.

Anticancer Activity

The structural motif of imidazole is present in many compounds that exhibit anticancer activity. This compound could be explored for its potential to inhibit the growth of cancer cells by disrupting critical cellular processes such as DNA replication or protein synthesis .

Anti-inflammatory Properties

Imidazole derivatives are known to possess anti-inflammatory properties. This compound could be utilized in the development of new anti-inflammatory drugs that may work by inhibiting enzymes like cyclooxygenase or lipoxygenase, which are involved in the inflammatory response .

Antioxidant Potential

The compound has the potential for antioxidant applications, as imidazole derivatives have been evaluated for their ability to scavenge free radicals. This property is beneficial in preventing oxidative stress, which is implicated in various diseases .

Antidiabetic Effects

Research has indicated that imidazole derivatives can have antidiabetic effects. This compound could be investigated for its ability to modulate insulin signaling pathways or to act as an insulin mimetic, thereby helping in the management of diabetes .

Antiviral Uses

Given the broad spectrum of biological activities of imidazole derivatives, there is a possibility that this compound could be used in antiviral therapies. It might work by inhibiting viral entry into cells or by interfering with viral replication .

Agrochemical Applications

Imidazole compounds have been used in agrochemicals, such as fungicides and pesticides. This compound could be explored for its utility in protecting crops from pests and diseases, thereby improving agricultural productivity .

Development of Functional Materials

Due to the versatile nature of imidazole derivatives, they can be used in the development of functional materials, including dyes for solar cells and other optical applications. This compound could contribute to advancements in material sciences .

properties

IUPAC Name

ethyl 2-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-24-14(22)8-25-16-19-13(15(23)20-16)7-11-3-5-12(6-4-11)21-10-17-9-18-21/h3-7,9-10H,2,8H2,1H3,(H,19,20,23)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSDRWMWIUVMCJ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 6
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate

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